3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone
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Description
Synthesis Analysis
The synthesis of compounds similar to "3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone" involves complex chemical reactions, often aiming to explore their anticancer properties. For instance, the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives demonstrates the intricate steps involved in creating thiazolidinone compounds containing furan moieties, which exhibit moderate to strong antiproliferative activity in human leukemia cell lines (Chandrappa et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by complex arrangements of rings and substituents, which are pivotal for their biological activity. A study on the crystal structure of a related compound, 2-(4-Chlorophenyl)-3-(phenyl-amino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, highlights the importance of the orientation of these rings and the hydrogen bonding patterns in determining the compound's stability and reactivity (Sharma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of "3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone" and its derivatives is influenced by the presence of electron-donating and withdrawing groups. These groups affect the compound's ability to undergo various chemical reactions, such as methylene transfer and cyclodimerization, which are essential for modifying the compound's biological activity (Nakayama et al., 2001).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are closely linked to their molecular structure. The crystal structure of similar compounds has been studied using X-ray diffraction, revealing details about the orientation of the rings and the intermolecular interactions that contribute to their stability and physical properties (Ogawa et al., 2007).
Scientific Research Applications
Organic Synthesis Methodologies
The synthesis and reactivity of compounds structurally related to "3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone" have been extensively studied. For instance, the reaction of 3,4-di-t-butylthiophene 1-oxide with 2-methylene-1,3-dimethylimidazolidine showcased methylene transfer and cyclodimerization processes, highlighting the compound's role in facilitating complex organic transformations (Nakayama et al., 2001). Additionally, the catalytic efficiency of imidazole-based dicationic ionic liquids in synthesizing various organic compounds suggests potential applications of the said compound in enhancing reaction rates under mild conditions (Sharifi et al., 2019).
Antimicrobial Activities
Compounds with a similar structural framework have demonstrated significant antimicrobial properties. For example, pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives have been synthesized and found to possess potent antibacterial and antifungal activities against various strains, indicating the potential use of "3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone" in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Materials Science Applications
In the realm of materials science, related compounds have been explored for their luminescence sensing and pesticide removal capabilities. Thiophene-based metal-organic frameworks (MOFs), for example, have shown efficient luminescent sensory properties for detecting environmental contaminants, suggesting that compounds like "3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone" could be utilized in environmental monitoring and purification technologies (Zhao et al., 2017).
properties
IUPAC Name |
(5E)-3-butyl-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-2-3-10-21-17(22)15(20-18(21)24)11-12-8-9-16(23-12)13-6-4-5-7-14(13)19/h4-9,11H,2-3,10H2,1H3,(H,20,24)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWZZLFFSMWLNX-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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